molecular formula C15H28O8 B8618626 Bis(2,3-dihydroxypropyl) nonanedioate CAS No. 95612-30-9

Bis(2,3-dihydroxypropyl) nonanedioate

Cat. No. B8618626
M. Wt: 336.38 g/mol
InChI Key: MLZFWBOTPATWKQ-UHFFFAOYSA-N
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Patent
US04405662

Procedure details

Azelaic acid 94 parts, 0.5 mol.) was heated to 120° C. A catalyst, AMC-2 (commercial chromium salt, 0.8 g) was added. Glycidol (81.5 g, 1.1 mol.) was added dropwise with stirring during 1 hour while keeping the temperature within 115° and 125° C. To complete the reaction, heating at 120° C. was continued for another hour. The product was a viscous liquid which crystallized very slowly to a waxy solid. It had residual acid and epoxy contents of 0.03 and 0.07 meq./g, respectively, and a purity of about 95%; 2,3-dihydroxypropyl groups per molecule: 2; molecular weight; 336.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH2:14]1[O:16][CH:15]1[CH2:17][OH:18]>[Cr]>[OH:16][CH:15]([CH2:17][OH:18])[CH2:14][O:10][C:9](=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:13][CH2:14][CH:15]([OH:16])[CH2:17][OH:18])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC(=O)O)(=O)O
Step Two
Name
Quantity
81.5 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring during 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within 115°
CUSTOM
Type
CUSTOM
Details
125° C
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating at 120° C.
WAIT
Type
WAIT
Details
was continued for another hour
CUSTOM
Type
CUSTOM
Details
crystallized very slowly to a waxy solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(COC(CCCCCCCC(=O)OCC(CO)O)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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